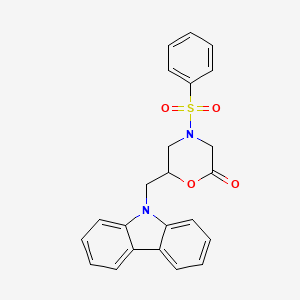
6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crystal Structure Analysis
The crystal structure of a compound closely related to "6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one" has been elucidated, revealing insights into the spatial arrangement of its molecular components. The related compound, 3-hydroxy methyl 4,6-dimethoxy-9-phenylsulfonyl-carbazole, crystallizes in the monoclinic system and exhibits a planar carbazole ring fragment inclined at an angle of 79.9° to the phenylsulfonyl group. The central hexavalent sulfur atom is surrounded by atoms in a tetrahedral configuration, with notable deviations in the O-SO angles, suggesting potential reactivity or interaction sites within similar compounds .
Synthesis Analysis
A synthesis method for benzimidazole derivatives, which share structural features with the target compound, involves a 'one-pot' nitro reductive cyclization reaction. This method utilizes sodium hydrosulfite as a reagent and can be performed using both microwave and conventional methods. The synthesis process is efficient and yields compounds with a morpholine skeleton at the C-6 position, which is a feature also present in "6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one" .
Chemical Reactions Analysis
The benzimidazole derivatives synthesized in the study exhibit significant in vitro antioxidant activities, which were assessed using various assays such as CUPRAC and FRAP. Additionally, the radical scavenging activities were measured using ABTS+ and DPPH methods. These results indicate that the compounds, which are structurally related to the target molecule, have the potential to engage in chemical reactions that neutralize free radicals, suggesting that "6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one" may also possess similar antioxidant properties .
Physical and Chemical Properties Analysis
The physical properties of the related compound, such as its crystalline structure and unit cell parameters, have been well-characterized, providing a foundation for understanding the physical characteristics of "6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one". The chemical properties, particularly the reactivity of the sulfur atom and the inclination of the carbazole ring, are crucial for predicting the behavior of the target compound in various chemical environments . The antioxidant activity and glucosidase inhibitory potential of the synthesized benzimidazole derivatives also offer insights into the possible biological activities of the target compound .
Applications De Recherche Scientifique
Electrophosphorescent Light-Emitting Devices
A study investigated the use of a bis-sulfone small molecule, closely related to the compound , for blue-green organic light-emitting devices (OLEDs). This research suggests potential applications of these types of compounds in developing efficient OLEDs (Kim et al., 2011).
Antimicrobial and Antiviral Agents
Compounds related to 6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one have shown potential as antimicrobial and antiviral agents. For example, certain derivatives have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication (Che et al., 2015).
Synthesis and Antimicrobial Activity
Another study focused on the synthesis of new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. These compounds exhibited good to potent antimicrobial activity, indicating the potential of morpholin-2-one derivatives in antibiotic development (Janakiramudu et al., 2017).
OLED Host Materials
A study explored small-molecular compounds including 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile, demonstrating their use as host materials in blue phosphorescent OLEDs. These materials showed excellent performance, indicating a possible application area for similar compounds (Deng et al., 2013).
Modulation of Antibiotic Activity
The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains of various bacteria and fungi was investigated. This highlights the role of phenylsulfonyl morpholine derivatives in enhancing the effectiveness of existing antibiotics (Oliveira et al., 2015).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-6-(carbazol-9-ylmethyl)morpholin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-23-16-24(30(27,28)18-8-2-1-3-9-18)14-17(29-23)15-25-21-12-6-4-10-19(21)20-11-5-7-13-22(20)25/h1-13,17H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJIQYDTWBMDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)CN1S(=O)(=O)C2=CC=CC=C2)CN3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide](/img/structure/B2542454.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2542456.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)
![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)
![2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2542462.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline](/img/structure/B2542463.png)
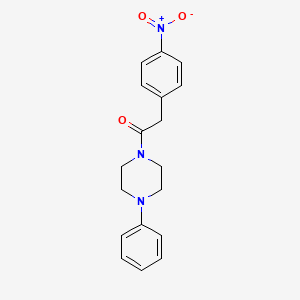
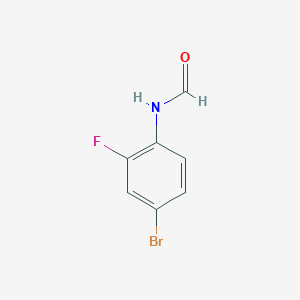
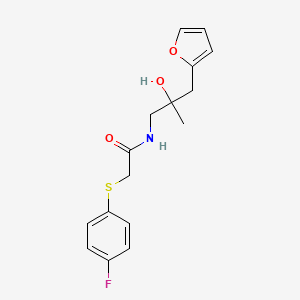

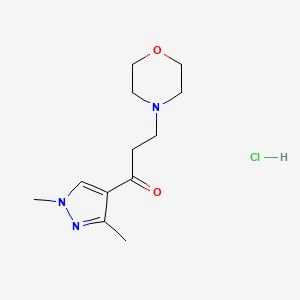
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)
![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)